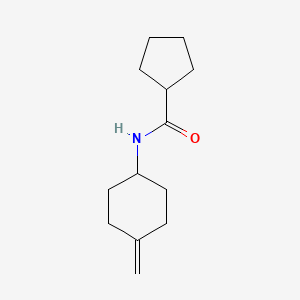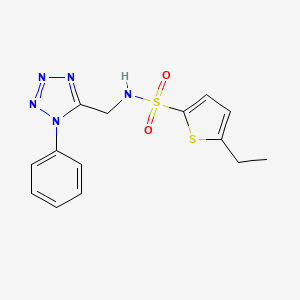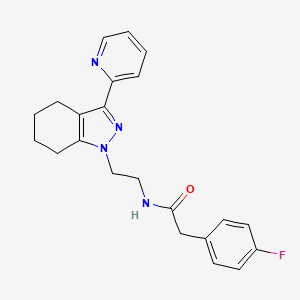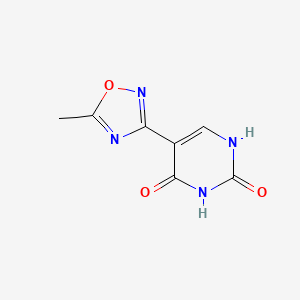
N-(4-methylidenecyclohexyl)cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It was first synthesized in the 1970s and has since been utilized in various fields, including medical, environmental, and industrial research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylidenecyclohexyl)cyclopentanecarboxamide involves several steps, starting with the preparation of the cyclohexyl and cyclopentane rings. The key steps include:
Formation of the Cyclohexyl Ring: The cyclohexyl ring is synthesized through a series of reactions, including hydrogenation and cyclization.
Introduction of the Methylidene Group: The methylidene group is introduced via a Wittig reaction, which involves the reaction of a phosphonium ylide with an aldehyde or ketone.
Formation of the Cyclopentane Ring: The cyclopentane ring is formed through a series of cyclization reactions.
Amidation: The final step involves the reaction of the cyclohexyl and cyclopentane intermediates with an amine to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: To reduce intermediates and form the desired rings.
Wittig Reaction:
Amidation: Using efficient catalysts and solvents to achieve high conversion rates.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-methylidenecyclohexyl)cyclopentanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as halides, amines, or thiols.
Major Products
The major products formed from these reactions include various substituted cyclohexyl and cyclopentane derivatives, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
N-(4-methylidenecyclohexyl)cyclopentanecarboxamide has a wide range of scientific research applications:
Chemistry: Used as a model compound in synthetic organic chemistry to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its interactions with biological receptors, particularly cannabinoid receptors, to understand its pharmacological effects.
Medicine: Explored for its potential therapeutic effects, including pain relief and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of N-(4-methylidenecyclohexyl)cyclopentanecarboxamide involves its interaction with cannabinoid receptors in the body. The compound binds to these receptors, modulating various signaling pathways and physiological responses. The primary molecular targets include:
Cannabinoid Receptor 1 (CB1): Involved in the regulation of neurotransmitter release.
Cannabinoid Receptor 2 (CB2): Associated with immune response modulation.
Vergleich Mit ähnlichen Verbindungen
N-(4-methylidenecyclohexyl)cyclopentanecarboxamide is unique compared to other similar compounds due to its specific structural features and pharmacological profile. Similar compounds include:
N-(4-methylcyclohexyl)cyclopentanecarboxamide: Lacks the methylidene group, resulting in different chemical and biological properties.
BI 99179: A potent and selective inhibitor of fatty acid synthase, with a different mechanism of action and applications.
Eigenschaften
IUPAC Name |
N-(4-methylidenecyclohexyl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-10-6-8-12(9-7-10)14-13(15)11-4-2-3-5-11/h11-12H,1-9H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLDPLQMUGOPHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCC(CC1)NC(=O)C2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-chloro-N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2386772.png)
![(E)-N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-3-phenylprop-2-enamide](/img/structure/B2386773.png)


![2-(4-ethylphenyl)-7-methoxychromeno[2,3-c]pyrazol-3(2H)-one](/img/structure/B2386778.png)


![3-(2-methoxyphenyl)-2,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2386782.png)
![1-[3-(1H-1,2,3-Benzotriazol-1-yl)-1,3-dimethoxypropyl]-1H-1,2,3-benzotriazole](/img/structure/B2386783.png)
![(Z)-5-((2-(4-benzylpiperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one](/img/structure/B2386784.png)

![2-[6,7-DIMETHOXY-3-(4-METHYLBENZOYL)-4-OXO-1,4-DIHYDROQUINOLIN-1-YL]-N-(3,4-DIMETHOXYPHENYL)ACETAMIDE](/img/structure/B2386790.png)
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-5-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B2386792.png)
![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2386793.png)
